2-Hydroxy-3-methylbenzalpyruvate
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Overview
Description
2-Hydroxy-3-methylbenzalpyruvate is a hydroxycinnamic acid.
Scientific Research Applications
1. Schiff Base Synthesis and Biological Properties
Schiff base compounds synthesized from 2-hydroxybenzaldehyde derivatives, like 2-hydroxy-3-methylbenzalpyruvate, have shown significant biological activity. These compounds exhibit antioxidant, enzyme inhibition, and antimicrobial properties, which are enhanced upon metal chelation or coordination. This has implications in the development of new pharmaceuticals and therapeutic agents (Sumrra et al., 2018).
2. Anticancer Activity
Derivatives of 2-hydroxybenzaldehyde, closely related to this compound, have been used in synthesizing compounds with anticancer activity. These compounds demonstrate significant activity against human colorectal cancer cells, showcasing the potential of this compound derivatives in cancer research (Thongaram et al., 2020).
3. Fluorescent pH Sensors
Derivatives of 2-hydroxybenzaldehyde, a structural analogue of this compound, have been developed as highly selective fluorescent pH sensors. This application is crucial for studying biological organelles and processes, as these sensors exhibit significant fluorescence intensity changes in response to pH variations (Saha et al., 2011).
4. Corrosion Inhibition
Schiff bases derived from compounds like this compound have been investigated as corrosion inhibitors for metals. They exhibit high efficiency and follow Langmuir adsorption isotherms, indicating their potential in protecting materials from corrosion (Saravanamoorthy & Velmathi, 2013).
5. Photo-Switch and Logic Gate Applications
Compounds containing a 2-hydroxybenzaldehyde moiety, similar to this compound, have been synthesized for their reversible photochromic properties. These properties are used in developing photo-switch and logic gate technologies, which have broad applications in electronics and data processing (Xie et al., 2009).
6. Synthesis of Heterocyclic Systems
2-Hydroxybenzaldehydes, closely related to this compound, are utilized in the synthesis of various heterocyclic systems. These systems have wide applications in pharmaceuticals, demonstrating the versatility of this compound derivatives in chemical synthesis (Heravi et al., 2018).
7. Natural Product Synthesis and Biological Activities
Natural product synthesis using 2-hydroxybenzaldehydes has led to the discovery of compounds with antifungal, antibacterial, antioxidant, and cytotoxic activities. This underscores the potential of this compound in the synthesis of biologically active compounds (Xiao et al., 2014).
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(Z)-4-(2-hydroxy-3-methylphenyl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C11H10O4/c1-7-3-2-4-8(10(7)13)5-6-9(12)11(14)15/h2-6,13H,1H3,(H,14,15)/b6-5- |
InChI Key |
DWONKORAGIKGGD-WAYWQWQTSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=C\C(=O)C(=O)O)O |
SMILES |
CC1=C(C(=CC=C1)C=CC(=O)C(=O)O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C=CC(=O)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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